Bienvenue dans la boutique en ligne BenchChem!

Tetrafluorophthalimide

Angiogenesis inhibition Rat aortic ring assay Fluorinated phthalimide SAR

Tetrafluorophthalimide (TFPI; 4,5,6,7-tetrafluoroisoindoline-1,3-dione) is a perfluorinated aromatic imide derived from tetrafluorophthalic anhydride. With a molecular formula of C₈HF₄NO₂ and a molecular weight of 219.09 g·mol⁻¹, it incorporates four electron‑withdrawing fluorine atoms on the homocycle.

Molecular Formula C8HF4NO2
Molecular Weight 219.095
CAS No. 652-11-9
Cat. No. B2386555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrafluorophthalimide
CAS652-11-9
Molecular FormulaC8HF4NO2
Molecular Weight219.095
Structural Identifiers
SMILESC12=C(C(=C(C(=C1F)F)F)F)C(=O)NC2=O
InChIInChI=1S/C8HF4NO2/c9-3-1-2(8(15)13-7(1)14)4(10)6(12)5(3)11/h(H,13,14,15)
InChIKeyGXHIOZHDNIONPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Tetrafluorophthalimide (CAS 652-11-9) – Technical Baseline for Sourcing & Selection


Tetrafluorophthalimide (TFPI; 4,5,6,7-tetrafluoroisoindoline-1,3-dione) is a perfluorinated aromatic imide derived from tetrafluorophthalic anhydride. With a molecular formula of C₈HF₄NO₂ and a molecular weight of 219.09 g·mol⁻¹, it incorporates four electron‑withdrawing fluorine atoms on the homocycle . This substitution pattern fundamentally alters its physicochemical and biological profile relative to the parent phthalimide: the predicted pKₐ shifts from ~8.3 to ~5.27, the melting point (lit.) is 210–211 °C, and the ACD/LogP is 1.23 [1]. TFPI serves as a versatile building block for fluorinated drug candidates, a key intermediate in Halex fluorination processes, and the pharmacophoric core of several anti‑inflammatory and anti‑angiogenic lead series [2][3].

Why Phthalimide or Other Analogs Cannot Substitute Tetrafluorophthalimide for Critical Applications


Although phthalimide, tetrafluorophthalic anhydride, and other halogenated phthalimides share the same bicyclic imide scaffold, they are not functionally interchangeable with tetrafluorophthalimide in applications that depend on the tetrafluorophthaloyl pharmacophore. In anti‑angiogenic barbituric acid series, all non‑fluorinated phthalimide counterparts completely lost inhibitory activity, demonstrating that tetrafluorination is an essential structural determinant [1]. Similarly, the ~1000‑fold enhancement in NH acidity (pKₐ 5.27 vs. 8.30 for phthalimide) alters hydrogen‑bond donor strength, solubility‑pH profile, and nucleophilic substitution reactivity in ways that cannot be replicated by mono‑, di‑, or tri‑fluorinated congeners [2]. Tetrafluorophthalic anhydride, while a common precursor, lacks the NH imide functionality required for metal‑coordination chemistry and cereblon‑mediated neo‑substrate recruitment; it also reacts with amines to form ring‑opened phthalamates rather than the cyclic imide products [3]. These differences make direct substitution technically invalid for structure‑driven discovery and process‑chemistry campaigns.

Quantitative Differentiation Evidence for Tetrafluorophthalimide vs. Closest Analogs


Anti‑Angiogenic Activity: Tetrafluorophthalimidobarbituric Acids vs. Non‑Fluorinated Phthalimidobarbituric Acids

In a systematic matched‑pair comparison, ten tetrafluorophthalimidobarbituric acids (series 14) and ten corresponding non‑fluorinated phthalimidobarbituric acids (series 13) were evaluated in the rat aortic ring explant assay at 50 µM [1]. Every non‑fluorinated compound (13a–k) showed no inhibitory activity (defined as <40% inhibition of microvessel outgrowth), whereas the tetrafluorinated counterparts achieved inhibition values ranging from 76% to >95%. For example, compound 14a (R¹ = Me, R² = Me) gave >95% inhibition, while its non‑fluorinated direct analog 13a was completely inactive [1]. This binary activity switch establishes per‑fluorination as a prerequisite for anti‑angiogenic efficacy in this chemotype.

Angiogenesis inhibition Rat aortic ring assay Fluorinated phthalimide SAR

TNF‑α Production Inhibition: Tetrafluorophthalimides vs. Thalidomide and Non‑Fluorinated Analogs

Niwayama et al. reported that tetrafluorothalidomide inhibits LPS‑stimulated TNF‑α production with an IC₅₀ of approximately 400 nM, compared to an IC₅₀ exceeding 200 µM for thalidomide under identical conditions—a potency increase of more than 500‑fold [1][2]. Collin et al. extended this observation to N‑substituted tetrafluorophthalimides: compound 32 (N‑(pyridin‑3‑ylmethyl)‑4,5,6,7‑tetrafluorophthalimide) achieved 84% inhibition of TNF‑α production at 10 µM in LPS‑stimulated human monocytes, whereas non‑fluorinated and even mono‑fluorinated phthalimide analogs showed substantially weaker activity [3]. The tetrafluorophthaloyl group was identified as the key pharmacophore conferring enhanced potency and an altered mechanism of inhibition [2].

TNF-α inhibition Immunomodulation THP-1 cells

NH Acidity (pKₐ): Tetrafluorophthalimide vs. Phthalimide

The four electron‑withdrawing fluorine atoms on the aromatic ring lower the pKₐ of the imide NH from 8.30 (phthalimide, experimental) to approximately 5.27 (tetrafluorophthalimide, predicted) [1]. This ~3.0 log unit difference corresponds to an approximately 1000‑fold increase in acidity. At physiological pH (7.4), phthalimide (pKₐ 8.3) is predominantly protonated, whereas tetrafluorophthalimide (pKₐ 5.27) exists largely as the deprotonated anion [1]. The markedly enhanced NH acidity influences solubility, hydrogen‑bond donor capacity, metal‑coordination behavior (e.g., with Ag⁺, Li⁺, Sn⁴⁺), and nucleophilic substitution reactivity at the imide nitrogen .

pKa shift Fluorine electronic effects Hydrogen-bond donor strength

Nucleophilic Aromatic Substitution (SNAr) Reactivity: Tetrafluorophthalimide vs. Phthalimide

The four fluorine substituents activate the aromatic ring of tetrafluorophthalimide toward nucleophilic aromatic substitution (SNAr), enabling regio‑controlled replacement at the 4‑position by primary amines under mild thermal conditions [1]. This reactivity is absent in phthalimide, which lacks fluorine leaving groups and requires harsh electrophilic substitution conditions for ring functionalization. Steinebach et al. demonstrated that tetrafluorophthalamic acids, generated from TFPI and primary amines, undergo thermal decarboxylation to afford tetrafluorobenzamides; subsequent treatment with primary amines yields 2,3,5‑trifluorobenzamides via SNAr exclusively at the 4‑position [1]. This tandem ring‑opening / decarboxylation / SNAr sequence is unique to the tetrafluorinated scaffold [1].

SNAr reactivity Fluorine activation Regioselective derivatization

In Vivo Anti‑Inflammatory Efficacy: Tetrafluorophthalimide Derivative vs. Dexamethasone

Compound 32 (N‑(pyridin‑3‑ylmethyl)‑4,5,6,7‑tetrafluorophthalimide) was evaluated in two in vivo inflammation models [1]. In the PMA‑induced mouse‑ear swelling test, oral administration of 32 at 0.2 mM·kg⁻¹ reduced ear thickness by 63%, compared to 85% reduction for dexamethasone at the same dose—demonstrating meaningful in vivo efficacy for a tetrafluorophthalimide‑based compound. In the rat carrageenan‑induced foot edema model, 32 exhibited an ID₅₀ of 0.14 µM·kg⁻¹, comparable to that of the reference phthalimide derivative N‑(2,6‑diisopropylphenyl)phthalimide (ID₅₀ = 0.15 µM·kg⁻¹) [1]. Critically, the tetrafluorophthalimide derivative retained activity after topical application (46% reduction vs. 96% for dexamethasone), confirming bioavailability across administration routes [1].

In vivo anti-inflammatory Mouse ear edema Carrageenan foot edema

High‑Value Application Scenarios Where Tetrafluorophthalimide Outperforms Non‑Fluorinated Analogs


Immunomodulatory Drug Discovery Targeting TNF‑α‑Driven Inflammation

Tetrafluorophthalimide is the optimal starting material for synthesizing tetrafluorophthalimide‑based TNF‑α inhibitors [1][2]. As demonstrated by Niwayama et al. (1996) and Collin et al. (2001), the tetrafluorophthaloyl group confers a >500‑fold potency increase over thalidomide and enables in vivo oral efficacy [1][2][3]. Procurement of phthalimide or tetrafluorophthalic anhydride would fail to deliver the requisite pharmacophore for achieving this potency threshold in THP‑1 and human monocyte assays [2][3].

Anti‑Angiogenic Lead Optimization Programs

In the rat aortic ring angiogenesis assay, tetrafluorination of the phthalimide moiety is essential for anti‑angiogenic activity—all non‑fluorinated phthalimidobarbituric acid analogs (series 13) lost activity entirely, while tetrafluorinated counterparts (series 14) achieved >95% inhibition [4]. Tetrafluorophthalimide is thus the mandatory building block for any anti‑angiogenic candidate derived from the phthalimidobarbituric acid or tetrafluorobenzamide chemotypes [4][5].

Synthesis of 2,3,5‑Trifluorobenzamide Scaffolds via Tandem Ring‑Opening / Decarboxylation / SNAr

Only tetrafluorophthalimide provides the fluorine‑activated phthalamic acid intermediate that undergoes thermal decarboxylation to tetrafluorobenzamide, which then undergoes regioselective SNAr at the 4‑position to afford 2,3,5‑trifluorobenzamides [5]. Phthalimide cannot enter this reaction manifold. This synthetic route is uniquely enabled by the tetrafluorinated scaffold and is documented for preparing polyfluorinated benzamide libraries [5].

Halex Fluorination Intermediate for Agrochemical and Pharmaceutical Fluorinated Building Blocks

Tetrafluorophthalimide is produced industrially via halogen‑exchange (Halex) fluorination of tetrachlorophthalimide using KF in dialkyl sulfoxide solvents at 135–155 °C, as described in US Patent 6,187,931 [6]. The resulting tetrafluorophthalimide serves as a high‑purity intermediate for downstream hydrolysis to tetrafluorophthalic acid, a precursor to fluorinated agrochemicals and specialty polymers [6]. The imide form is preferred over the anhydride for this process due to its superior solubility and stability under Halex reaction conditions [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tetrafluorophthalimide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.